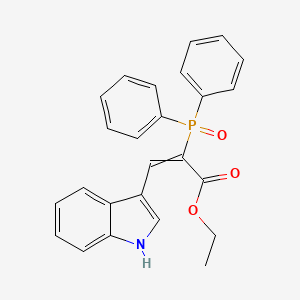
Ethyl 2-(diphenylphosphoryl)-3-(1H-indol-3-yl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(diphenylphosphoryl)-3-(1H-indol-3-yl)prop-2-enoate is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole ring, a phosphoryl group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(diphenylphosphoryl)-3-(1H-indol-3-yl)prop-2-enoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Indole Derivative: The indole ring is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Phosphoryl Group: The indole derivative is then reacted with diphenylphosphoryl chloride in the presence of a base such as triethylamine to introduce the diphenylphosphoryl group.
Esterification: The final step involves the esterification of the resulting compound with ethyl bromoacetate in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(diphenylphosphoryl)-3-(1H-indol-3-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphoryl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized indole derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
Ethyl 2-(diphenylphosphoryl)-3-(1H-indol-3-yl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(diphenylphosphoryl)-3-(1H-indol-3-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(diphenylphosphoryl)-3-(1H-indol-3-yl)propanoate: Similar structure but with a different ester group.
Methyl 2-(diphenylphosphoryl)-3-(1H-indol-3-yl)prop-2-enoate: Similar structure but with a different alkyl group in the ester.
2-(Diphenylphosphoryl)-3-(1H-indol-3-yl)prop-2-enoic acid: Similar structure but with a carboxylic acid group instead of an ester.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its phosphoryl group and indole ring make it a versatile compound for various applications in research and industry.
Properties
CAS No. |
61553-32-0 |
|---|---|
Molecular Formula |
C25H22NO3P |
Molecular Weight |
415.4 g/mol |
IUPAC Name |
ethyl 2-diphenylphosphoryl-3-(1H-indol-3-yl)prop-2-enoate |
InChI |
InChI=1S/C25H22NO3P/c1-2-29-25(27)24(17-19-18-26-23-16-10-9-15-22(19)23)30(28,20-11-5-3-6-12-20)21-13-7-4-8-14-21/h3-18,26H,2H2,1H3 |
InChI Key |
LXOXJJINVUBUKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC1=CNC2=CC=CC=C21)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















